molecular formula C6H12O6 B1443873 D-Galactose-2-13C CAS No. 314062-47-0

D-Galactose-2-13C

Cat. No. B1443873
CAS RN: 314062-47-0
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-CFKSTTJVSA-N
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Description

D-Galactose-2-13C is a stable isotope-labeled form of D-galactose . It has an empirical formula of 13CC5H12O6 and a molecular weight of 181.15 .


Molecular Structure Analysis

The molecular structure of D-Galactose-2-13C is represented by the SMILES string OCC@HC@HC@H13C@@HC=O . This indicates that it is a six-carbon monosaccharide with hydroxyl groups attached to each carbon atom except for one, which is double-bonded to an oxygen atom to form a carbonyl group .


Physical And Chemical Properties Analysis

D-Galactose-2-13C is a solid substance with a melting point of 170-172 °C . It has an optical activity of [α]25/D +79.0, c = 2 in H2O (trace NH4OH) .

Scientific Research Applications

Biomolecular NMR

D-Galactose-2-13C is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.

Metabolism Studies

D-Galactose-2-13C is used to study galactose metabolism . Metabolism studies involve the investigation of the chemical reactions that occur in living organisms. By using D-Galactose-2-13C, researchers can track and understand how the body uses galactose.

Biomass Fuel Production

D-Galactose is useful as a raw material for biomass fuel production . Biomass fuels are derived from organic materials such as plant or animal matter. The D-Galactose-2-13C can be used to trace the conversion process from raw material to fuel.

Low-Calorie Sweetener Production

D-Galactose can be used for low-calorie sweetener production . Low-calorie sweeteners are sugar substitutes that provide fewer calories than regular sugar. The use of D-Galactose-2-13C can help in the research and development of these sweeteners.

Microbial Fermentation

D-Galactose is utilized through microbial fermentation . Microbial fermentation is a metabolic process that converts sugar to acids, gases, or alcohol using microorganisms. D-Galactose-2-13C can be used to better understand this process.

Enzyme-Catalyzed Conversion

D-Galactose is also used in enzyme-catalyzed conversions . Enzymes are biological catalysts that speed up chemical reactions in cells. D-Galactose-2-13C can be used to study these reactions, particularly the conversion of D-galactose to other substances.

Safety and Hazards

D-Galactose-2-13C is classified as a non-combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-CFKSTTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746041
Record name D-(2-~13~C)-lyxo-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[2-13C]Galactose

CAS RN

314062-47-0
Record name D-(2-~13~C)-lyxo-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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